molecular formula C13H12N2O3 B1463933 Methyl 3-amino-4-(3-pyridyloxy)benzoate CAS No. 190848-30-7

Methyl 3-amino-4-(3-pyridyloxy)benzoate

Cat. No.: B1463933
CAS No.: 190848-30-7
M. Wt: 244.25 g/mol
InChI Key: QBLMEVYGRSPPMP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3-pyridyloxy)benzoate is a chemical intermediate designed for pharmaceutical research and development. Its molecular structure, featuring a benzoate core linked to a pyridyloxy group, suggests significant potential in the synthesis of more complex active compounds. This structure is characteristic of intermediates used in the development of targeted therapies, similar to those employed in the synthesis of protein kinase inhibitors . The pyridine moiety is a common pharmacophore in medicinal chemistry, often contributing to a molecule's ability to bind biological targets through hydrogen bonding and other key interactions . As a research-grade intermediate, its primary value lies in its utility in constructing novel chemical entities, particularly in oncology and signal transduction research. The compound can be utilized in the exploration of hedgehog signaling pathway inhibitors or in the creation of bifunctional compounds for targeted protein degradation, areas of high interest in modern drug discovery . Researchers can employ this reagent to generate libraries of derivatives for biological screening or as a key building block in multi-step synthetic routes aimed at developing new therapeutic agents.

Properties

IUPAC Name

methyl 3-amino-4-pyridin-3-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-4-5-12(11(14)7-9)18-10-3-2-6-15-8-10/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMEVYGRSPPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Unlike methyl 2,4-dihydroxy-6-methyl benzoate, the amino and pyridyloxy groups in the target compound occupy adjacent positions (3 and 4), which could sterically hinder certain reactions or modify electronic properties.

Challenges :

  • Purification : Heterocyclic-substituted benzoates (e.g., pyridyloxy or triazolyl) often require column chromatography for isolation, whereas simpler esters like methyl benzoate can be distilled.
  • Yield Optimization: Nitration of methyl benzoate derivatives (e.g., ) shows variable yields depending on substituent electronic effects, suggesting that electron-donating groups like amino may direct nitration to specific positions.

Preparation Methods

Synthesis of 3-amino-4-methylpyridine (Relevant Intermediate)

A notable method involves the use of 4-picoline-3-boric acid as a starting material, reacting with an inorganic ammonia source in the presence of a metal oxide catalyst to directly obtain 3-amino-4-methylpyridine in a single step under mild conditions (room temperature) with high yields (up to 95%). The reaction parameters are summarized below:

Parameter Range/Value Preferred Condition
Ammonia Source Ammoniacal liquor, ammonium salts Ammoniacal liquor
Metal Oxide Catalyst Cupric oxide, red copper oxide, etc. Red copper oxide
Solvent Water, methanol, ethanol, acetonitrile Methanol or water/methanol mix
Molar Ratio (4-picoline-3-boric acid: ammonia) 1:2 to 1:8 1:5
Catalyst Molar Ratio 1:0.05 to 1:0.2 1:0.1
Reaction Temperature Room temperature Room temperature
Reaction Time 1–6 hours 2–4 hours
Yield 84–95% Up to 95%

This method is advantageous due to its simplicity, mild conditions, and suitability for industrial scale-up.

Introduction of the Pyridyloxy Group

The formation of the 3-pyridyloxy substituent on the benzoate ring is typically achieved via nucleophilic aromatic substitution or Ullmann-type etherification reactions, where the hydroxy group of 3-hydroxypyridine reacts with a suitable halogenated methyl benzoate derivative.

Although direct procedures for this compound are scarce, analogous syntheses of aryl ethers suggest the following general approach:

  • Starting Materials: Methyl 3-amino-4-halobenzoate (e.g., chloride or bromide)
  • Nucleophile: 3-hydroxypyridine
  • Catalyst: Copper or copper-based catalysts (e.g., CuI, CuBr)
  • Base: Potassium carbonate or other suitable bases
  • Solvent: Polar aprotic solvents such as DMF or DMSO
  • Conditions: Elevated temperatures (80–120°C), inert atmosphere
  • Reaction Time: Several hours (4–24 h)

This Ullmann-type coupling yields the aryl ether linkage, forming the 3-pyridyloxy substituent on the benzoate ring.

Methylation of the Carboxyl Group

The methyl ester functionality is commonly introduced by esterification of the corresponding carboxylic acid or by using methyl benzoate derivatives directly in the coupling step.

  • Method 1: Fischer esterification of 3-amino-4-(3-pyridyloxy)benzoic acid with methanol under acidic catalysis.
  • Method 2: Use of methyl 3-amino-4-halobenzoate as the coupling substrate in the etherification step.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield Range Notes
1. Amination of pyridine ring Ammonia reaction with boric acid derivative 4-picoline-3-boric acid, ammoniacal liquor, CuO catalyst, MeOH, RT 84–95% Mild conditions, high yield
2. Formation of aryl ether Ullmann-type coupling Methyl 3-amino-4-halobenzoate, 3-hydroxypyridine, Cu catalyst, base, DMF, 80–120°C Moderate to high Requires optimization for selectivity
3. Esterification (if needed) Fischer esterification or use of methyl ester Methanol, acid catalyst or direct use of methyl ester High Standard esterification method

Research Findings and Industrial Considerations

  • The single-step amination of 4-picoline-3-boric acid to 3-amino-4-methylpyridine under mild conditions offers a scalable and high-yield approach, avoiding harsh reagents and lengthy steps.
  • Ullmann-type etherification reactions are well-established for aryl ether formation but require optimization to minimize side reactions, especially when sensitive amino groups are present.
  • Esterification steps are routine and can be integrated into the synthetic sequence depending on the starting material used.
  • The combination of these methods can provide an efficient synthetic route to this compound, balancing yield, cost, and environmental impact.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5–6 ppm, broad). Use DMSO-d₆ for solubility and to observe exchangeable protons .
  • IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NH₂ stretches (~3300–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns align with C₁₄H₁₃N₂O₃ (exact mass calculated).

How do hydrogen bonding patterns influence the crystallization of this compound?

Advanced Research Focus
The compound’s amino and pyridyloxy groups facilitate hydrogen-bonded networks. Graph set analysis () can classify motifs (e.g., R₂²(8) for dimeric NH⋯O interactions). Such patterns affect crystal packing and stability. For example:

  • NH₂ groups may form bifurcated bonds with ester oxygens.
  • Pyridyl N can act as an acceptor for CH⋯N interactions.
    These interactions guide solvent selection (e.g., DMF/EtOH mixtures) for recrystallization .

How can contradictions in reported physical properties (e.g., melting points) be resolved?

Advanced Research Focus
Discrepancies often arise from polymorphic forms or impurities. Methodological steps include:

  • DSC/TGA : Confirm decomposition vs. melting events (e.g., notes decomposition above 287°C for a related compound).
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • Reproducibility : Standardize purification (e.g., column chromatography with silica gel, hexane/EtOAC gradients) .

What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., para to the pyridyloxy group).
  • Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to attack (e.g., ester carbonyl carbon).
  • InChI Key Analysis : Use descriptors (e.g., CXRFEVOHNGTEOG from ) to cross-reference with reaction databases .

What challenges arise in X-ray structure determination of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Twinned Crystals : Use SHELXL () for twin refinement with BASF parameters.
  • Disorder : Apply restraints to pyridyl/benzyl groups using AFIX commands.
  • Validation : Check using checkCIF () for ADDs (alert level A) related to H-atom placement .

What methodological approaches ensure high purity for biological studies?

Q. Advanced Research Focus

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to achieve >98% purity.
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values.
  • Ames Testing : Screen for mutagenicity if used in vivo (e.g., recommends protocols for anomeric amide derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-(3-pyridyloxy)benzoate
Reactant of Route 2
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Methyl 3-amino-4-(3-pyridyloxy)benzoate

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